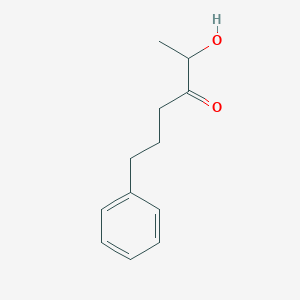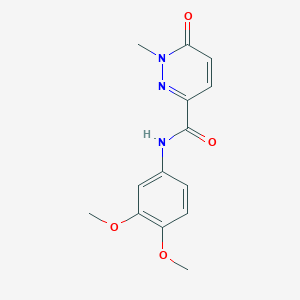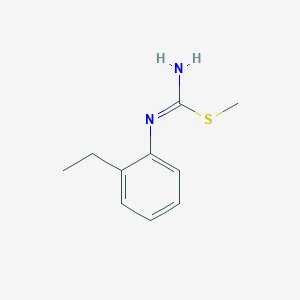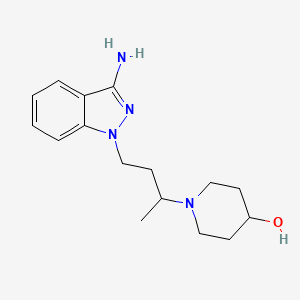
Rhodirubin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodirubin B: is a chemical compound known for its unique properties and applications in various scientific fields. It is often studied for its potential uses in chemistry, biology, medicine, and industry. The compound is characterized by its distinct molecular structure, which contributes to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodirubin B can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the reaction of rhodamine B with anhydrous ethylenediamine and 1,8-naphthoic anhydride. This process results in the formation of a fluorescent probe, which is then purified and characterized .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Rhodirubin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Rhodirubin B is used as a fluorescent probe in various chemical analyses. Its ability to emit fluorescence makes it valuable in detecting and quantifying specific substances in complex mixtures .
Biology: In biological research, this compound is used as a staining agent to visualize cellular structures and processes. It is particularly useful in fluorescence microscopy and flow cytometry .
Medicine: Its fluorescent properties enable the detection of specific biomolecules, aiding in the diagnosis of diseases .
Industry: In industrial applications, this compound is used as a dye in textiles, paper, and other materials. Its stability and vibrant color make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism by which Rhodirubin B exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This process involves the excitation of electrons and their subsequent return to the ground state, releasing energy in the form of light .
Vergleich Mit ähnlichen Verbindungen
Rhodamine B: Known for its use as a fluorescent dye in various applications.
Auramine O: Another fluorescent dye used in biological staining.
Quinacridone Magenta: Used in combination with Rhodirubin B to produce vibrant colors in industrial applications.
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique fluorescent properties. Its ability to form stable complexes with various substances makes it highly versatile in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
64502-82-5 |
|---|---|
Molekularformel |
C42H55NO15 |
Molekulargewicht |
813.9 g/mol |
IUPAC-Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO15/c1-8-42(51)17-28(32-21(36(42)41(50)52-7)15-22-33(38(32)48)39(49)35-26(46)10-9-25(45)34(35)37(22)47)57-31-16-23(43(5)6)40(20(4)55-31)58-30-14-12-27(19(3)54-30)56-29-13-11-24(44)18(2)53-29/h9-10,15,18-20,23-24,27-31,36,40,44-46,48,51H,8,11-14,16-17H2,1-7H3/t18-,19-,20-,23-,24-,27-,28-,29-,30-,31-,36-,40+,42+/m0/s1 |
InChI-Schlüssel |
VGXIKBCXEHBHIQ-DBKSDKBWSA-N |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)N(C)C)O |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7CCC(C(O7)C)O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)




![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)


![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14142169.png)

![(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14142180.png)


